(S,S)-(-)-Hydrobenzoin
Overview
Description
Hydrobenzoin is an ethanediol . It is also known as 1,2-Diphenylethane-1,2-diol . It has been used in various areas of chiral chemistry and has broadened its range of applications in synthetic chemistry .
Synthesis Analysis
Hydrobenzoin can be synthesized from benzaldehyde using the vitamin, thiamin, as a catalyst . The sequence involves the conversion of benzaldehyde to benzoin, which is then oxidized to benzil. The benzil is then reduced to hydrobenzoin with a reducing agent, sodium borohydride .Molecular Structure Analysis
The molecular formula of Hydrobenzoin is C14H14O2 . It has a molecular weight of 214.26 g/mol . The structure of Hydrobenzoin has been analyzed using modern spectroscopic and computational analysis .Chemical Reactions Analysis
Benzoin, an α-hydroxy ketone, is stereoselectively reduced by sodium borohydride to yield hydrobenzoin . The stereochemistry of the product is determined by acetalization and analysis of the derivative by NMR spectroscopy .Physical And Chemical Properties Analysis
Hydrobenzoin has a molecular weight of 214.26 g/mol . Its molecular formula is C14H14O2 . The InChIKey is IHPDTPWNFBQHEB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Application in Chiral Chemistry
(S,S)-(-)-Hydrobenzoin and its derivatives are extensively utilized in the field of chiral chemistry. They serve as valuable tools in synthetic chemistry, particularly due to their chiral properties. The advancements in the synthesis of chiral hydrobenzoin have significantly expanded its applications in organic synthesis. Originally prepared through optical resolution, modern methods now include asymmetric synthesis from stilbenes or benzoins, and even direct synthesis through asymmetric pinacol coupling from benzaldehydes. These substances have traditionally been used as chiral auxiliaries or in stoichiometric applications, but their use as catalysts has been growing in recent times (Okano, 2011).
Asymmetric Hydrogenation and Pharmaceutical Applications
A practical approach for asymmetric hydrogenation of benzils using Ru(OTf)(TsDPEN)(η6-cymene) as a pre-catalyst has been developed, enabling the synthesis of chiral hydrobenzoins. These optically active hydrobenzoins are crucial building blocks for deriving biologically active complexes, natural products, and pharmaceutical compounds. They are synthesized with good yields and exhibit good to excellent enantioselectivities (Huang et al., 2012).
Use in Encapsulation and Drug Delivery
In a study focusing on the formulation of controlled-release albendazole liposomal formulations, (S,S)-(-)-Hydrobenzoin was used as part of the preparation process. This study highlighted the role of such compounds in enhancing the encapsulation efficiency and controlling the drug release rates, which is critical in designing effective drug delivery systems (Panwar et al., 2010).
Biocatalytic Reduction and Selectivity
An interesting application of (S,S)-(-)-Hydrobenzoin is in the field of biocatalysis. Talaromyces flavus, an enzyme system, showed excellent pH-dependent selectivity for converting benzil to either benzoin or hydrobenzion, both of which are precursors to pharmaceuticals and biologically active compounds. This process is significant for producing enantiopure benzoins and hydrobenzoins, which are essential in stereoselective organic synthesis (Pal et al., 2015).
Safety And Hazards
Future Directions
Electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The low efficiency of the reaction is due to the mismatch of initial formation and subsequent dimerization of ketyl intermediates . This area is under active research for improving the efficiency of the reaction .
properties
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357389, DTXSID801021449 | |
Record name | (S,S)-(-)-Hydrobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(-)-Hydrobenzoin | |
CAS RN |
655-48-1, 2325-10-2 | |
Record name | Hydrobenzoin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrobenzoin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S,S)-(-)-Hydrobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-1,2-diphenylethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROBENZOIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX45Q7714B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HYDROBENZOIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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